Cas no 2680773-97-9 (5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28293472
- 2680773-97-9
- 5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
- 5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
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- Inchi: 1S/C11H9BrFNO4/c1-2-3-18-11(17)14-8-5-6(12)4-7(9(8)13)10(15)16/h2,4-5H,1,3H2,(H,14,17)(H,15,16)
- InChI Key: NYWDNGXCUIICJM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)C(=C(C=1)NC(=O)OCC=C)F
Computed Properties
- Exact Mass: 316.96990g/mol
- Monoisotopic Mass: 316.96990g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 75.6Ų
5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28293472-0.05g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
| Enamine | EN300-28293472-0.1g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
| Enamine | EN300-28293472-0.25g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-28293472-0.5g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-28293472-1.0g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| Enamine | EN300-28293472-2.5g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
| Enamine | EN300-28293472-5.0g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
| Enamine | EN300-28293472-10.0g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
| Enamine | EN300-28293472-1g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 1g |
$541.0 | 2023-09-08 | ||
| Enamine | EN300-28293472-5g |
5-bromo-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680773-97-9 | 5g |
$1572.0 | 2023-09-08 |
5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
Introduction to 5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680773-97-9)
5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, identified by its CAS number 2680773-97-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its structural complexity and functional diversity. The presence of both bromine and fluorine substituents, along with an amide linkage, makes it a versatile intermediate in the synthesis of biologically active molecules.
The bromo and fluoro groups are strategically positioned on the aromatic ring, which enhances its reactivity and selectivity in various chemical transformations. These halogen atoms are known to influence the electronic properties of the molecule, making it a valuable building block for drug discovery programs. The (prop-2-en-1-yloxy)carbonylamino moiety further contributes to the compound's functionality, providing a site for further derivatization and modification.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurodegenerative disorders. 5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has emerged as a promising candidate in this context due to its structural features that mimic known pharmacophores in successful drugs. The compound's ability to interact with biological targets at the molecular level has been explored through various computational and experimental studies.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The benzoic acid core is a common scaffold in many bioactive molecules, and modifications to this core can lead to enhanced potency and selectivity. The 5-bromo and 2-fluoro substituents have been shown to improve binding affinity by modulating hydrophobic interactions and electronic distributions within the binding pocket of target proteins.
Recent research has highlighted the role of 5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid in the synthesis of kinase inhibitors, which are critical in cancer therapy. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease progression. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that are both effective and well-tolerated. The structural features of this compound make it an attractive starting point for such endeavors.
The (prop-2-en-1-yloxy)carbonylamino group introduces a polar moiety that can engage in hydrogen bonding interactions with amino acid residues in protein targets. This functionality is particularly useful in designing molecules that require precise spatial orientation within the binding site. Additionally, the presence of an amide bond provides a site for further chemical modification, allowing for the creation of libraries of derivatives with tailored properties.
In addition to its role in kinase inhibition, 5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been investigated for its potential in treating inflammatory diseases. Inflammatory pathways are often dysregulated in conditions such as rheumatoid arthritis and inflammatory bowel disease, and inhibiting key enzymes involved in these pathways can lead to significant therapeutic benefits. Studies have shown that benzoic acid derivatives can modulate inflammatory responses by interacting with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
The synthesis of 5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the bromine and fluorine substituents typically employs halogenation reactions under controlled conditions. The formation of the amide bond is achieved through coupling reactions such as those catalyzed by reagents like EDC (1-(3-dimethylaminopropyl)-3-(ethylcarbodiimide)) or HATU (O-(7-aminocephalosporanic acid N-hydroxysuccinimide ester). These synthetic strategies highlight the compound's complexity but also underscore its synthetic accessibility for further elaboration.
The pharmacological profile of 5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit target enzymes with high selectivity, suggesting potential therapeutic applications without significant off-target effects. In vivo studies have provided further evidence of its biological activity, showing efficacy in animal models of disease. These findings have laid the groundwork for more extensive preclinical development programs.
One notable feature of this compound is its stability under various storage conditions, which makes it suitable for industrial-scale production and commercial distribution. The stability ensures that the compound retains its integrity over time, maintaining its efficacy for pharmaceutical applications. Additionally, its solubility profile allows for easy formulation into various drug delivery systems, enhancing its practicality for clinical use.
The growing body of research on 5-bromo-2-fluoro-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid underscores its significance as a pharmacological tool. As more data becomes available on its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in drug discovery efforts across multiple therapeutic areas. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to fully realize its potential.
In conclusion,5-bromo-2-fluoro-3-{(prop-2-enyl-oxy)carbonylamino}benzoic acid (CAS No. 2680773–97–9) is a multifaceted compound with significant promise in pharmaceutical applications. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting kinases and inflammatory pathways. Ongoing research continues to uncover new aspects of its pharmacological activity, reinforcing its importance as a tool for drug development.
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